molecular formula C17H16ClNO B1292431 2-Azetidinomethyl-3'-chlorobenzophenone CAS No. 898754-74-0

2-Azetidinomethyl-3'-chlorobenzophenone

Cat. No. B1292431
CAS RN: 898754-74-0
M. Wt: 285.8 g/mol
InChI Key: OBRLYPKEGPICOB-UHFFFAOYSA-N
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Description

Azetidin-2-ones, commonly known as beta-lactams, are a class of four-membered cyclic lactams that have gained significant attention due to their utility as building blocks in the synthesis of a wide range of biologically active compounds, including antibiotics . The strain energy associated with the four-membered ring structure of azetidin-2-ones makes them highly reactive intermediates, suitable for a variety of chemical transformations .

Synthesis Analysis

The asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones has been reported to yield high-quality precursors for the creation of enantiomerically enriched bicyclic azetidin-2-ones . These precursors are particularly useful for synthesizing piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives . Additionally, novel 3-chloro-4-substituted azetidin-2-ones have been synthesized and confirmed using spectral techniques, with some showing potent antibacterial activity . Other methods include the cyclocondensation of Schiff bases with chloroacetyl chloride to produce azetidinone derivatives with significant antibacterial properties . Furthermore, one-pot synthesis of 2-azetidinones has been achieved using diphosphorus tetraiodide, which also allows for the creation of 3-spiro-2-azetidinones .

Molecular Structure Analysis

The molecular structures of synthesized azetidin-2-ones are typically confirmed through various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide detailed information about the molecular framework and the substitution patterns on the azetidin-2-one ring.

Chemical Reactions Analysis

Azetidin-2-ones undergo a range of chemical reactions due to the strain in their four-membered ring. For instance, the reduction of 4-aryl-3,3-dichloro-2-azetidinones leads to the formation of 2-aryl-3,3-dichloroazetidines, which can further react with bases to yield aziridines or undergo hydrolysis to form aroylaziridines . The reactivity of azetidin-2-ones is also exploited in the synthesis of various biologically significant compounds, such as those derived from the reaction of imine derivatives with ketenes .

Physical and Chemical Properties Analysis

Azetidin-2-ones are characterized by their strained ring system, which imparts high reactivity and makes them suitable intermediates for chemical synthesis . The physical properties, such as melting points and solubility, are influenced by the substituents on the azetidin-2-one ring. The chemical properties, including reactivity towards nucleophiles and electrophiles, are also determined by the nature of the substituents and the overall molecular structure .

Safety and Hazards

While specific safety and hazard information for 2-Azetidinomethyl-3’-chlorobenzophenone is not available, it’s important to handle all chemical compounds with care. Some chemicals may cause skin irritation, serious eye irritation, and may have specific target organ toxicity .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRLYPKEGPICOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643702
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-74-0
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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